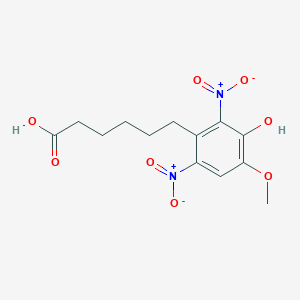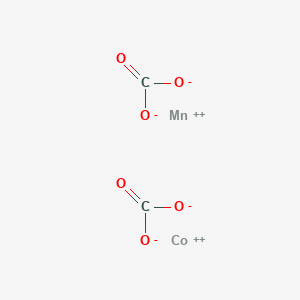![molecular formula C14H24NP B14244919 4-[(Di-tert-butylphosphanyl)methyl]pyridine CAS No. 494199-73-4](/img/structure/B14244919.png)
4-[(Di-tert-butylphosphanyl)methyl]pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(Di-tert-butylphosphanyl)methyl]pyridine is an organophosphorus compound that features a pyridine ring substituted with a di-tert-butylphosphanyl group. This compound is known for its utility as a ligand in coordination chemistry, particularly in the formation of metal complexes. Its unique structure allows it to stabilize various metal centers, making it valuable in catalysis and other chemical applications.
准备方法
Synthetic Routes and Reaction Conditions
4-[(Di-tert-butylphosphanyl)methyl]pyridine can be synthesized through a nucleophilic substitution reaction. The typical synthetic route involves the reaction of 2,6-bis(chloromethyl)pyridine with di-tert-butylphosphine. The reaction is carried out in methanol at 45°C for two days. After cooling to room temperature, triethylamine is added to the mixture, resulting in the formation of a white precipitate. The product is then purified using column chromatography with silica gel and chloroform as the solvent .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
4-[(Di-tert-butylphosphanyl)methyl]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphine derivatives.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.
Major Products
Oxidation: Phosphine oxides.
Reduction: Phosphine derivatives.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
科学研究应用
4-[(Di-tert-butylphosphanyl)methyl]pyridine has several applications in scientific research:
Chemistry: It is used as a ligand in the formation of metal complexes, which are essential in catalysis and material science.
Biology: The compound’s metal complexes are studied for their potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of metal-based drugs.
作用机制
The mechanism of action of 4-[(Di-tert-butylphosphanyl)methyl]pyridine primarily involves its role as a ligand. It coordinates with metal centers through the phosphorus atom, forming stable complexes. These complexes can then participate in various catalytic cycles, facilitating reactions such as hydrogenation, cross-coupling, and polymerization. The molecular targets include transition metals like palladium, platinum, and rhodium, which are commonly used in catalysis.
相似化合物的比较
Similar Compounds
2,6-Bis(di-tert-butylphosphinomethyl)pyridine: Similar structure but with two phosphanyl groups.
2,6-Di-tert-butyl-4-methylpyridine: Lacks the phosphanyl group but has similar steric properties.
4,4’-Di-tert-butylbiphenyl: Contains biphenyl instead of pyridine but has similar bulky substituents.
Uniqueness
4-[(Di-tert-butylphosphanyl)methyl]pyridine is unique due to its specific substitution pattern, which provides a balance between steric hindrance and electronic properties. This makes it particularly effective in stabilizing metal centers and enhancing catalytic activity compared to its analogs .
属性
CAS 编号 |
494199-73-4 |
|---|---|
分子式 |
C14H24NP |
分子量 |
237.32 g/mol |
IUPAC 名称 |
ditert-butyl(pyridin-4-ylmethyl)phosphane |
InChI |
InChI=1S/C14H24NP/c1-13(2,3)16(14(4,5)6)11-12-7-9-15-10-8-12/h7-10H,11H2,1-6H3 |
InChI 键 |
ZSAFLKYOWMSVMH-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)P(CC1=CC=NC=C1)C(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-Hexyl-2,5-bis[(thiophen-2-yl)methyl]-1H-pyrrole](/img/structure/B14244836.png)
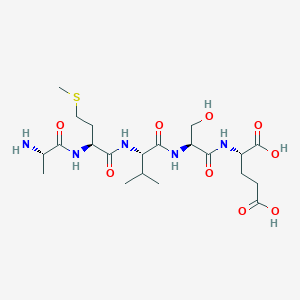
![Ethyl [(4R)-2-oxo-4-phenyl-1,3-oxazolidin-3-yl]acetate](/img/structure/B14244846.png)
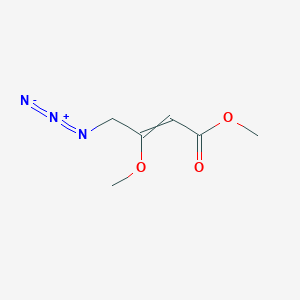
![N-[(3-Methylphenyl)methylidene]-P,P-diphenylphosphinic amide](/img/structure/B14244852.png)
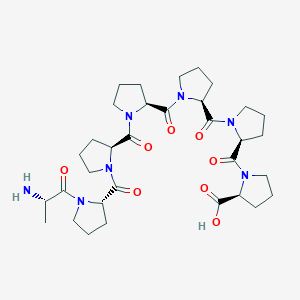
![2,2-Bis[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]-1H-indene-1,3(2H)-dione](/img/structure/B14244867.png)

![N~1~-(2-Aminoethyl)-N~2~-[(anthracen-9-yl)methyl]ethane-1,2-diamine](/img/structure/B14244886.png)
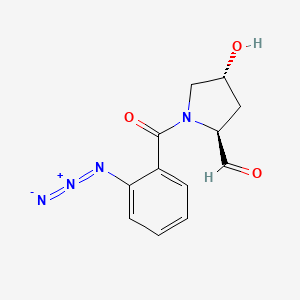
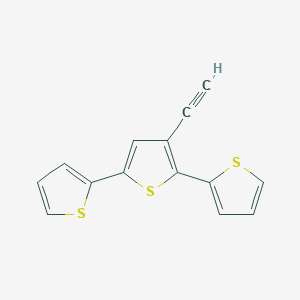
![Benzonitrile, 3-[4-(5-methoxy-2-pyridinyl)-2-oxazolyl]-](/img/structure/B14244907.png)
